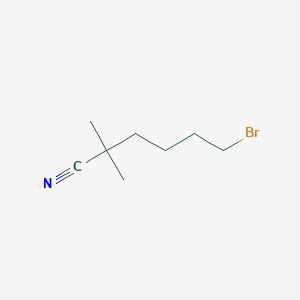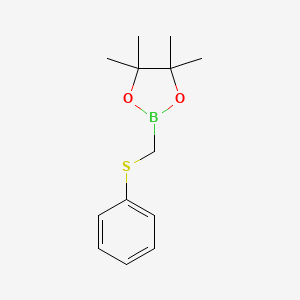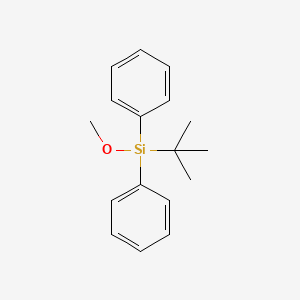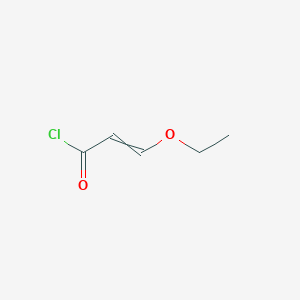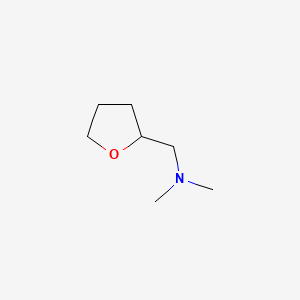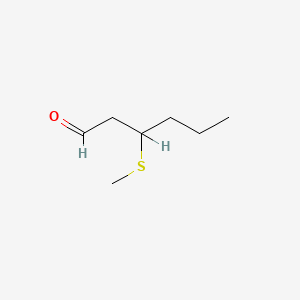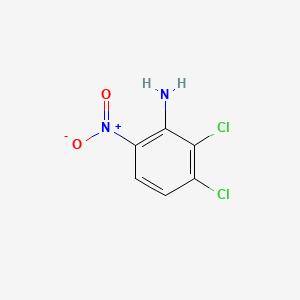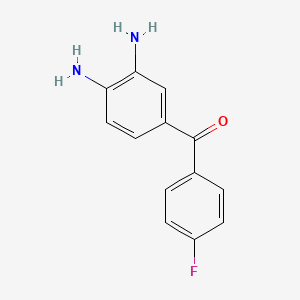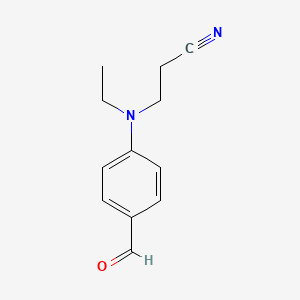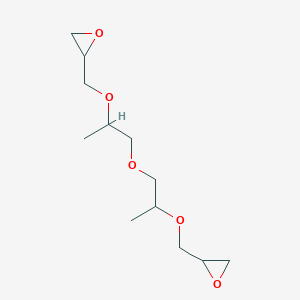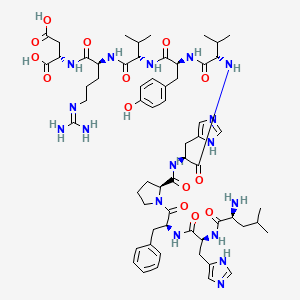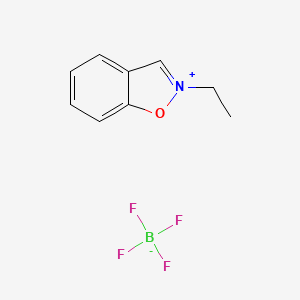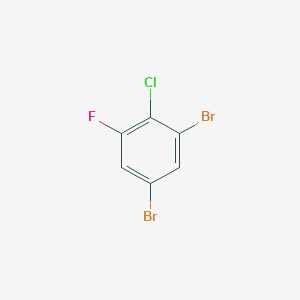
1,5-二溴-2-氯-3-氟苯
描述
1,5-Dibromo-2-chloro-3-fluorobenzene: is an aromatic compound with the molecular formula C6H2Br2ClF It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and fluorine atoms
科学研究应用
1,5-Dibromo-2-chloro-3-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the preparation of ligands, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential use in the development of new drugs, particularly in the field of oncology, where halogenated compounds are explored for their anticancer properties.
Industry: Used in the manufacture of specialty chemicals, dyes, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-chloro-3-fluorobenzene can be synthesized through various halogenation reactions. One common method involves the bromination of 2-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,5-dibromo-2-chloro-3-fluorobenzene may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
化学反应分析
Types of Reactions: 1,5-Dibromo-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing halogen atoms makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding halogenated benzenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, and thiols in polar solvents like ethanol or water.
Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of phenols, amines, and thiophenols.
Electrophilic Substitution: Formation of nitro and sulfonic acid derivatives.
Reduction: Formation of partially or fully dehalogenated benzenes.
作用机制
The mechanism of action of 1,5-dibromo-2-chloro-3-fluorobenzene involves its interaction with various molecular targets. The electron-withdrawing halogen atoms influence the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s ability to undergo nucleophilic and electrophilic substitution reactions also plays a role in its mechanism of action, allowing it to form covalent bonds with target molecules.
相似化合物的比较
- 1,3-Dibromo-2-chloro-5-fluorobenzene
- 1,3-Dibromo-5-chloro-2-fluorobenzene
- 1,3-Dibromo-2-fluoro-5-nitrobenzene
- 1,3-Dibromo-2-fluoro-4-nitrobenzene
Comparison: 1,5-Dibromo-2-chloro-3-fluorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions. The presence of both bromine and chlorine atoms in specific positions can also affect its binding affinity and selectivity in biological applications.
属性
IUPAC Name |
1,5-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXIIFHUQBLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369282 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202925-04-0 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

